Cas no 959-33-1 (4-Methoxychalcone)

4-Methoxychalcone structure
4-Methoxychalcone structure
Nome del prodotto:4-Methoxychalcone
Numero CAS:959-33-1
MF:C16H14O2
MW:238.281164646149
MDL:MFCD00017179
CID:83257
PubChem ID:641819

4-Methoxychalcone Proprietà chimiche e fisiche

Nomi e identificatori

    • (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
    • 4-METHOXYBENZYLIDENEACETOPHENONE
    • 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE
    • 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE
    • 2-(P-ANISAL)ACETOPHENONE
    • 2-(P-ANISYLIDENE)ACETOPHENONE
    • 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE
    • 2-(4-Methoxybenzal)Acetophenone
    • 4-Methoxychalcone
    • ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.
    • METHOXYCHALCONE, 4-(RG)
    • (4-Methoxybenzylidene)acetophenone
    • (p-Methoxybenzylidene)acetophenone
    • 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one
    • 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one
    • Chalcone, 4-methoxy-
    • (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
    • 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-
    • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
    • XUFXKBJMCRJATM-FMIVXFBMSA-N
    • Phenyl p-methoxystyryl ketone
    • NSC636917
    • 4'-Methoxybenzylideneacetophenone
    • Q633959
    • 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4-methoxy- (6CI, 7CI, 8CI)
    • 1-Phenyl-3-(4-methoxyphenyl)-2-propenone
    • 4-Methoxystyryl phenyl ketone
    • 4′-Methoxybenzylideneacetophenone
    • NSC 11866
    • NSC 636917
    • p-Methoxystyryl phenyl ketone
    • EINECS 213-499-7
    • AI3-17319
    • AKOS024306989
    • SY049670
    • CCRIS 2230
    • p-Methoxyphenyl styryl ketone
    • PD158954
    • FT-0618934
    • 3-(4-Methoxy-phenyl)-1-phenyl-propenone
    • XUFXKBJMCRJATM-UHFFFAOYSA-N
    • 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one
    • DTXSID70870818
    • PD158953
    • Anisal-acetophenon
    • 4-methoxy chalcone
    • BBL019090
    • M1409
    • CS-0181937
    • Z46028374
    • MFCD00017179
    • DTXSID601313945
    • CHEMBL105496
    • NSC-170287
    • W-100150
    • LS-14472
    • 10L-722
    • Q63395979
    • trans-4-Methoxychalcone
    • NS00015322
    • 22252-15-9
    • 959-33-1
    • (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one
    • BDBM86005
    • NSC170287
    • NSC-636917
    • 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one
    • HY-W083376A
    • Chalcone, 4
    • EN300-16058
    • NSC-11866
    • SCHEMBL521906
    • SCHEMBL1566431
    • S10243
    • 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-
    • AKOS000447894
    • 4-Methoxychalcone-1
    • STK993811
    • InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9
    • AE-641/00576037
    • NSC11866
    • XAA25215
    • MDL: MFCD00017179
    • Inchi: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3
    • Chiave InChI: XUFXKBJMCRJATM-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1
    • BRN: 978742

Proprietà calcolate

  • Massa esatta: 238.09900
  • Massa monoisotopica: 238.09938
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.114
  • Punto di fusione: 74.0 to 77.0 deg-C
  • Punto di ebollizione: 340.88°C (rough estimate)
  • Punto di infiammabilità: 180.4 °C
  • Indice di rifrazione: 1.6290 (estimate)
  • PSA: 26.30000
  • LogP: 3.59130
  • Solubilità: Non determinato

4-Methoxychalcone Informazioni sulla sicurezza

4-Methoxychalcone Dati doganali

  • CODICE SA:2914509090
  • Dati doganali:

    Codice doganale cinese:

    2914509090

    Panoramica:

    291450990 Ketoni contenenti altri gruppi contenenti ossigeno. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    HS: 291450990 altri chetoni con altra funzione ossigeno IVA: 17,0% Tasso di sconto fiscale: 9,0% Condizioni di supervisione: nessuna tariffa MFN: 5,5% Tariffa generale: 30,0%

4-Methoxychalcone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
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Enamine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Enamine
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3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
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Enamine
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4-Methoxychalcone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) ,  Sodium nitrate Solvents: Methanol ;  24 h, rt
Riferimento
Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction
Jioui, Ilham; Danoun, Karim; Solhy, Abderrahim; Jouiad, Mustapha; Zahouily, Mohamed; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Titania (sulfonated) ;  120 s
Riferimento
TiO2-SO42- as a novel solid acid catalyst for highly efficient, solvent free and easy synthesis of chalcones under microwave irradiation
Krishnakumar, B.; Velmurugan, R.; Swaminathan, M., Catalysis Communications, 2011, 12(5), 375-379

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Riferimento
A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole
Sarma, K. Narasimha; Subha, M. C. S.; Rao, K. Chowdoji, E-Journal of Chemistry, 2010, 7(3), 745-750

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Potassium carbonate ,  Sodium hydroxide ;  8 min
Riferimento
Rapid synthesis of chalcones without solvent
Wang, Cunde; Guo, Ming-zhu; Zhou, Zhi-feng, Huaxue Shiji, 2004, 26(1),

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 0 °C
Riferimento
Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Sahin, Zarife Sibel; Salgin-Goeksen, Umut; Goekhan-Kelekci, Nesrin; Isik, Samil, Journal of Molecular Structure, 2011, 1006(1-3), 147-158

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Sulfuric acid (silica supported) ;  3 h, 80 °C
Riferimento
Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions
Salehi, Peyman; Dabiri, Minoo; Zolfigol, Mohammad Ali; Fard, Mohammad Ali Bodaghi, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  48 h, rt
Riferimento
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ;  6 h, rt
Riferimento
Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2
Tanemura, Kiyoshi, Results in Chemistry, 2022, 4,

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ;  4 h, 25 °C
Riferimento
An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic Liquids
Selvaraj, Ganesh Gopalsamy; Jayaraman, Sakthinarayanan; Selvarasu, Uthayanila; Velumani, Bharathi Priya; Parasuraman, Karthikeyan, Current Catalysis, 2021, 10(2), 103-107

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene ,  Water
Riferimento
The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalysts
Sugawara, Akira; Nakamura, Atsushi; Araki, Akitoshi; Sato, Ryu, Bulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane
Riferimento
Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reaction
Climent, M. S.; Marinas, J. M.; Mouloungui, Z.; Le Bigot, Y.; Delmas, M.; et al, Journal of Organic Chemistry, 1989, 54(15), 3695-701

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Alumina ,  Potassium fluoride ;  35 min, rt
Riferimento
Synthesis of α,β-unsaturated ketones by grinding method
Wang, Shu-Xiang; Li, Ji-Tai; Wang, Zhen-Hua, Youji Huaxue, 2004, 24(4), 447-449

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide
Riferimento
Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrins
Aizpurua, J. M.; Palomo, C., Anales de Quimica, 1987, 83(1), 121-3

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Potassium hydroxide ;  5 min, rt
Riferimento
Advanced Mechanochemistry Device for Sustainable Synthetic Processes
Gomes, Carla; Vinagreiro, Carolina S.; Damas, Liliana; Aquino, Gilberto; Quaresma, Joana; et al, ACS Omega, 2020, 5(19), 10868-10877

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) ,  Sulfuric acid (reaction product with Naphthalene) ;  100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ;  > 1 min, heated
Riferimento
Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions
Zali, Abbas; Ghani, Kamal; Shokrolahi, Arash; Keshavarz, Mohammad Hossein, Cuihua Xuebao, 2008, 29(7), 602-606

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Titania ;  2 min, heated
Riferimento
Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst
Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 s, cooled; overnight, rt
Riferimento
3-Oxopropane-1-sulfonic acids and -sulfonates
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 5 - 10 °C
Riferimento
An eco-friendly synthesis of 2-pyrazoline derivatives catalysed by CeCl3·7H2O
Bhat, Prabhat; Shridhar, Gomathi; Ladage, Savita; Ravishankar, Lakshmy, Journal of Chemical Sciences (Berlin, 2017, 129(9), 1441-1448

Synthetic Routes 19

Condizioni di reazione
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ;  70 min, 75 °C
Riferimento
Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditions
Shirini, Farhad; Beigbaghlou, Somayeh Sarvi; Atghia, Seyyed Vahid, Iranian Journal of Catalysis, 2012, 2(4), 157-163

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Diethylamine Solvents: Water ;  10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensations
Abaee, M. Saeed; Mojtahedi, Mohammad M.; Forghani, Soudabeh; Ghandchi, Nafiseh M.; Forouzani, Mehdi; et al, Journal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900

4-Methoxychalcone Raw materials

4-Methoxychalcone Preparation Products

4-Methoxychalcone Letteratura correlata

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